Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene

Physical property Procurement Formulation

Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene (CAS 1610-51-1), systematically also named benzo[1,2:4,5]dicyclobutene (BDCB), is a polycyclic aromatic hydrocarbon (C₁₀H₁₀, MW 130.19) featuring a central benzene ring fused to two strained cyclobutene rings in a linear arrangement. First synthesized by Cava and co-workers in 1960 via sulfone pyrolysis, BDCB represents the inaugural example of an aromatic system annelated to two cyclobutane rings.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 1610-51-1
Cat. No. B12291557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo(6.2.0.03,6)deca-1(8),2,6-triene
CAS1610-51-1
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CC3)C=C21
InChIInChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2
InChIKeyDSRWYKDJQBPSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene (CAS 1610-51-1): Procurement-Grade Profile of a Bis-Strained Aromatic Hydrocarbon


Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene (CAS 1610-51-1), systematically also named benzo[1,2:4,5]dicyclobutene (BDCB), is a polycyclic aromatic hydrocarbon (C₁₀H₁₀, MW 130.19) featuring a central benzene ring fused to two strained cyclobutene rings in a linear arrangement [1]. First synthesized by Cava and co-workers in 1960 via sulfone pyrolysis, BDCB represents the inaugural example of an aromatic system annelated to two cyclobutane rings [2]. The compound is a pale yellow to white crystalline solid with a melting point of 100–103 °C, distinguishing it sharply from the liquid mono-benzocyclobutene analog . Its defining structural feature—dual four-membered rings imposing severe angle strain on the aromatic core—governs its unique thermal, photophysical, and reactivity profile, forming the basis for its differentiation from single-ring benzocyclobutenes in both academic and industrial procurement decisions.

Solid-phase handling — crystalline solid at ambient temperature; supports precise weighing and low-loss storage
Bidirectional cycloaddition architecture — two thermally addressable cyclobutene rings enable one-pot bis-functionalization
Enhanced UV chromophore — reported ~10× extinction coefficient vs. non-strained aromatics; supports low-concentration detection

Why Benzocyclobutene (BCB) Cannot Replace Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene in Strain-Dependent Applications


Although benzocyclobutene (BCB, CAS 694-87-1) and tricyclo(6.2.0.03,6)deca-1(8),2,6-triene (BDCB) both derive their reactivity from cyclobutene ring strain, their differentiation is rooted in the number of strained rings fused to the aromatic core—one versus two—which produces non-linear and non-additive changes in physical state, electronic absorption, crystallographic bond metrics, and the stoichiometry of thermally activated cycloaddition chemistry [1]. BDCB is a crystalline solid (mp 100–103 °C), whereas BCB is a liquid at ambient temperature, a difference that directly impacts handling, formulation, and storage requirements in procurement workflows . More fundamentally, BDCB's two cyclobutene rings enable bidirectional [4+2] cycloaddition and cross-linking pathways unattainable with mono-BCB, while computational studies reveal that the second fused ring induces a distinct valence isomerism landscape with a C₂ᵥ form approximately 10 kcal mol⁻¹ higher than the D₂ₕ ground state—a structural bifurcation with no counterpart in BCB [2]. These distinctions are not matters of degree but of kind; generic substitution by mono-benzocyclobutene would alter reaction stoichiometry, thermal behavior, and product architecture in ways that cannot be compensated by adjusting concentration or temperature.

1
Benzocyclobutene (BCB, liquid) cannot directly replace BDCB (solid); physical state difference alters handling, formulation, and storage workflows.
2
BCB provides only one [4+2] cycloaddition site; bidirectional bis-adduct synthesis with BDCB may not be replicated by using two equivalents of BCB due to pre-organization effects.
3
Computed valence isomerism landscape differs: a ~10 kcal mol⁻¹ gap in BDCB vs. ~47 kcal mol⁻¹ in BCB may shift thermally accessible reactivity pathways.

Quantitative Differentiation Evidence: Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene vs. Benzocyclobutene and Aromatic Baselines


Solid vs. Liquid Physical State: Ambient Handling and Formulation Advantage of BDCB

Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene (BDCB) is a crystalline solid with a melting point of 100–103 °C . In contrast, the mono-cyclobutene analog benzocyclobutene (BCB, CAS 694-87-1) is a liquid at ambient temperature, with reported melting points ranging from −75 to −23 °C [1]. This represents a physical state difference of approximately 120–175 °C in melting transition, translating directly into divergent handling, storage, and formulation requirements for industrial and laboratory procurement.

Physical state
Head-to-head
BDCB: solid, mp 100–103 °C
BCB: liquid, mp −75 to −23 °C
Δmp ≈ 123–178 °C
Solid form supports precise weighing and reduces evaporation during storage.
Literature melting points; vendor-specification level.
Physical property Procurement Formulation Storage

Tenfold Enhancement of UV Extinction Coefficient Relative to Non-Strained Aromatic Baselines

Cava et al. (1960) reported that the ultraviolet absorption spectrum of BDCB exhibits extinction coefficients in the 270–290 mμ region that are 'almost ten times greater than the corresponding maxima of durene', accompanied by a very appreciable bathochromic shift [1]. The authors explicitly noted that this distortion effect, caused by two fused four-membered rings, is 'considerably more pronounced than the corresponding effect of a single fused cyclobutane ring' [1], referencing earlier quantitative studies on BCB [2]. This establishes BDCB as a substantially stronger UV chromophore than both its non-strained aromatic counterpart (durene) and its mono-strained analog (BCB).

UV extinction ratio
Context-dependent
ε(BDCB)/ε(durene) ≈ 10 (270–290 mμ region)
Supports spectrophotometric detection at low concentrations.
Cross-study comparison; durene baseline. Bathochromic shift also reported.
UV-Vis spectroscopy Electronic structure Strain quantification Analytical characterization

Bidirectional [4+2] Cycloaddition: Dual Reactive Sites Enable One-Pot Access to Extended Polycyclic Architectures

BDCB derivatives possess two thermally activatable cyclobutene rings, each capable of conrotatory electrocyclic ring-opening to generate an ortho-quinodimethane diene for [4+2] cycloaddition [1]. Abdelmoniem, Abdelhamid, and Butenschön (2021) demonstrated that benzodicyclobutenes (BDCBs) undergo bidirectional cycloaddition with benzoquinone and naphthoquinone to afford novel polycyclic quinones with highly extended π-systems—including pentacene-6,13-dione and nonacene-1,4,8,12,15,19-hexaone scaffolds—in a single synthetic operation [1]. By contrast, mono-benzocyclobutene (BCB) can furnish only one cycloaddition per molecule, necessitating sequential multi-step protocols to achieve comparable architectural complexity. This stoichiometric advantage is intrinsic to the BDCB framework and cannot be replicated by using two equivalents of BCB, as the second ring-opening and cycloaddition on BDCB benefits from proximity and pre-organization effects conferred by the fused tricyclic core.

Reactive site ratio
Class-level
BDCB: 2 cyclobutene sites
BCB: 1 cyclobutene site
Ratio 2:1
Enables one-pot bidirectional [4+2] cycloaddition; reduces step count for bis-adducts.
Demonstrated with N-methylmaleimide and quinone dienophiles (2021).
Cycloaddition Synthetic methodology Polycyclic quinones Bidirectional reactivity

Computed Valence Isomerism: A 10 kcal mol⁻¹ Energy Gap Defines a Unique Structural Landscape for BDCB

Schulman and Disch (1993) performed ab initio calculations comparing the potential energy surfaces of benzocyclobutene and benzodicyclobutene [1]. For BCB, the quinoid Kekulé form (1b) lies 46–52 kcal mol⁻¹ above the benzenoid ground state (1a) at correlated levels, effectively excluding it from experimental relevance. For BDCB, however, a C₂ᵥ valence isomer (3b) is computed to be only approximately 10 kcal mol⁻¹ above the D₂ₕ ground state (3a) at the GVB level, raising the possibility of experimentally observable valence isomerism unique to the bis-cyclobutene framework [1]. This energetic proximity stems directly from the cooperative effect of two strained rings sharing a common aromatic bridge, a phenomenon entirely absent in mono-BCB.

Valence isomer gap
Reported
BDCB C₂ᵥ form: ~10 kcal mol⁻¹ above D₂ₕ
BCB quinoid: ~47 kcal mol⁻¹ above benzenoid
Unique low-energy valence isomer may be accessible under thermal/photochemical conditions.
Ab initio (GVB level); zero-point corrections excluded.
Computational chemistry Valence isomerism Strain energy Ab initio

Ultra-Low-k Dielectric Copolymers: TCDT-DVB Films Achieve k < 2.0 with High Elastic Modulus

Uera et al. (2004) applied molecular orbital calculations to evaluate the dielectric constant (k) and Young's elastic modulus (E) of co-oligomers formed from tricyclo[6.2.0.03,6]deca-1(8),2,6-triene (TCDT, i.e., BDCB) and divinylbenzene (DVB) [1]. The computational study predicted that TCDT–para-DVB copolymers can achieve k values below 2.0 while retaining high elastic modulus, a combination of properties that the authors explicitly linked to the rigid, strain-constrained tricyclic TCDT framework [1]. For context, commercially established BCB-based dielectric resins such as DVS-BCB (CYCLOTENE™ 5021) exhibit a dielectric constant of approximately 2.65 at 1 MHz [2]. While direct experimental comparison of cured films is not yet published, the computational prediction positions TCDT-derived polymers as candidates for sub-2.0 dielectric constant regimes that BCB homopolymers have not been reported to reach without substantial inorganic filler incorporation.

Predicted dielectric k
Context-dependent
TCDT–para-DVB copolymer: k DVS-BCB: k = 2.65 (experimental, 1 MHz)
May support development of all-organic ultra-low-k dielectric films.
Computational study; experimental validation pending.
Low-k dielectric Polymer Microelectronics Elastic modulus

High-Value Application Scenarios for Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene Based on Quantitative Differentiation Evidence


One-Pot Bidirectional Synthesis of Extended Polycyclic Quinones and Acene Scaffolds

Procurement of BDCB is indicated when the synthetic target is a bis-functionalized polycyclic aromatic system—such as diisoindole-tetraones, pentacenediones, or nonacenehexaones—that benefits from two simultaneous [4+2] cycloadditions in a single reaction vessel. BDCB's two thermally addressable cyclobutene rings enable bidirectional cycloaddition with dienophiles such as N-methylmaleimide, benzoquinone, and naphthoquinone, reducing the synthetic sequence by at least one full step relative to sequential mono-BCB strategies [1]. This is directly supported by the experimental demonstration of one-pot bidirectional cycloadditions reported by Abdelmoniem, Abdelhamid, and Butenschön (2021).

Solid-Phase Formulation and Precision Weighing in Medicinal Chemistry Libraries

When compound library synthesis requires accurate, reproducible weighing of a strained cyclobutene-containing building block, BDCB offers a distinct advantage over liquid BCB. BDCB's melting point of 100–103 °C ensures it is a free-flowing crystalline solid at ambient temperature, whereas BCB (mp −75 to −23 °C) requires cold storage and syringe-based transfer, introducing higher volumetric error and evaporative loss [2]. Procurement in solid form also facilitates long-term storage without the polymerization or oxidation risks associated with liquid strained olefins.

Design of All-Organic Ultra-Low-k Dielectric Films for Advanced Microelectronics

TCDT (BDCB) is a candidate monomer for copolymerization with divinylbenzene to produce organic polymer films with predicted dielectric constants below 2.0 and high elastic modulus, as calculated by molecular orbital methods [3]. This application scenario is relevant when the performance target is an all-hydrocarbon dielectric with k < 2.0, a regime not readily reached by commercial BCB-based resins such as DVS-BCB (CYCLOTENE™, k ≈ 2.65) without inorganic filler incorporation [4]. The rigid tricyclic TCDT core contributes both low polarizability and mechanical stiffness to the resulting copolymer network.

Spectrophotometric Probe Development Leveraging Enhanced UV Absorptivity

BDCB's approximately tenfold greater UV extinction coefficient in the 270–290 mμ region relative to durene—and its stronger chromophoric distortion compared to mono-BCB [5]—positions it as a superior candidate for applications requiring high-sensitivity UV detection, such as HPLC derivatization tags, fluorescent probe design, or thin-film UV dosimetry. The enhanced absorptivity arises directly from the cooperative electronic distortion imposed by two fused cyclobutene rings on the central benzene chromophore, enabling lower detection limits than achievable with single-ring BCB derivatives.

Application
Selection Property
Validation Focus
One-pot bidirectional polycyclic quinone synthesis
Dual cyclobutene ring architecture
Bis-adduct formation; step-count reduction vs. sequential mono-BCB
Solid-phase formulation and precision weighing
Crystalline solid at ambient temperature (mp 100–103 °C)
Weighing accuracy; evaporative loss; long-term storage stability
All-organic ultra-low-k dielectric film design
Rigid tricyclic core with low polarizability
Predicted k
Spectrophotometric probe and detection tag development
Enhanced UV absorptivity (~10× vs. durene)
Low-concentration detection; bathochromic shift utility
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